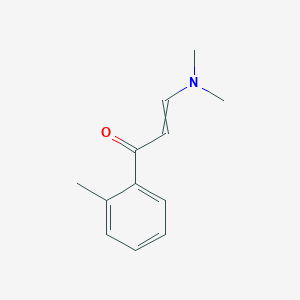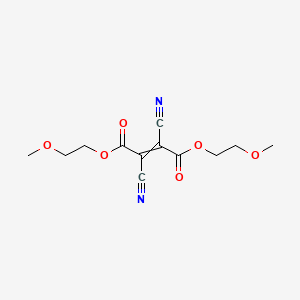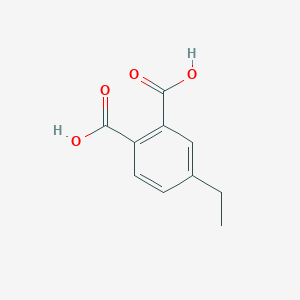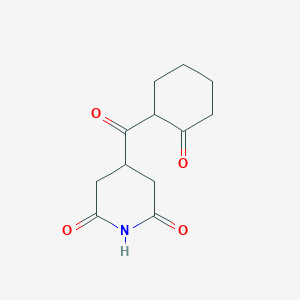![molecular formula C17H26N2O2 B14200502 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde CAS No. 919088-64-5](/img/structure/B14200502.png)
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine derivative through a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with 1-bromopentane to form 5-(4-methylpiperazin-1-yl)pentane.
Etherification: The intermediate is then reacted with 3-hydroxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid.
Reduction: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is not well-documented. as a piperazine derivative, it may interact with various receptors or enzymes in biological systems, potentially affecting neurotransmitter pathways or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid: An oxidized form of the compound.
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol: A reduced form of the compound.
4-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde: A positional isomer.
Uniqueness
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is unique due to its specific structure, which combines a benzaldehyde moiety with a piperazine derivative. This unique structure allows it to serve as a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
919088-64-5 |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-[5-(4-methylpiperazin-1-yl)pentoxy]benzaldehyde |
InChI |
InChI=1S/C17H26N2O2/c1-18-9-11-19(12-10-18)8-3-2-4-13-21-17-7-5-6-16(14-17)15-20/h5-7,14-15H,2-4,8-13H2,1H3 |
Clave InChI |
GMFYVJSOSPYFIH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCCCOC2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)

amino}methyl)phenol](/img/structure/B14200441.png)


![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)




